N-cyclopentyl-2-fluoro-4-nitrobenzamide

physicochemical profiling SAR exploration chemical biology

SAR studies demand building blocks with precisely defined substitution patterns to ensure reproducible results. N-Cyclopentyl-2-fluoro-4-nitrobenzamide (CAS 1379168-33-8) addresses this need by combining three orthogonal functional handles-4-nitro (masked amine for amide, sulfonamide, or urea-linked hinge extensions), 2-fluoro (SNAr-reactive site for heterocycle introduction), and N-cyclopentyl (conformationally constrained hydrophobic back-pocket vector)-on a single benzamide scaffold. Unlike close analogs that each lack at least one critical substituent, this triple-substitution pattern enables independent SAR exploration of every vector without altering the core. Available at 95-98% purity from multiple vendors for batch-consistent, reproducible library synthesis.

Molecular Formula C12H13FN2O3
Molecular Weight 252.24 g/mol
CAS No. 1379168-33-8
Cat. No. B1399166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-fluoro-4-nitrobenzamide
CAS1379168-33-8
Molecular FormulaC12H13FN2O3
Molecular Weight252.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C12H13FN2O3/c13-11-7-9(15(17)18)5-6-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16)
InChIKeyWKSQMOLVQNWPAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-fluoro-4-nitrobenzamide: Triply-Functionalized Building Block


N-Cyclopentyl-2-fluoro-4-nitrobenzamide (CAS 1379168-33-8) is a synthetic small-molecule benzamide derivative with molecular formula C₁₂H₁₃FN₂O₃ and molecular weight 252.24 g/mol . The compound incorporates three distinct substituents on the benzamide core: a cyclopentyl group at the amide nitrogen, a fluorine atom at the 2-position, and a nitro group at the 4-position of the phenyl ring . This triple-substitution pattern differentiates it from the broader class of N-substituted benzamides used in medicinal chemistry as kinase inhibitor scaffolds, androgen receptor modulator precursors, and uPA-targeting fragments . The compound is commercially available at purities of 95–98% from multiple vendors including Fluorochem, AKSci, MolCore, and Leyan, and is supplied exclusively for research and development purposes .

Triply-functionalized benzamide scaffold for divergent library synthesis

N-Cyclopentyl steric cap supports androgen receptor modulator SAR studies

Multi-vendor availability at 95–98% purity for reproducible hit-to-lead workflows

N-Cyclopentyl-2-fluoro-4-nitrobenzamide: Irreplaceability in SAR


The simultaneous presence of the N-cyclopentyl, 2-fluoro, and 4-nitro substituents on a single benzamide scaffold creates a unique combination of steric, electronic, and hydrogen-bonding properties that cannot be reproduced by any single close analog . The closest comparator compounds each lack at least one critical functional handle: N-cyclopentyl-4-nitrobenzamide (CAS 301226-07-3, MW 234.25) lacks the 2-fluoro group, altering ring electronics and metabolic stability; N-cyclopentyl-2-fluorobenzamide (CAS 331435-48-4, MW 207.24) lacks the 4-nitro group, removing a key hydrogen-bond acceptor and reducible handle; N-methyl-2-fluoro-4-nitrobenzamide (CAS 915087-24-0, MW 198.15) replaces the cyclopentyl group with a smaller methyl, substantially changing lipophilicity and steric occupancy; and 2-fluoro-4-nitrobenzamide (CAS 350-32-3, MW 184.12) lacks any N-substitution entirely, altering solubility and target-binding geometry [1]. Substituting any of these analogs would therefore alter at least one—and typically several—of the compound's key physicochemical parameters (logP, polar surface area, hydrogen-bond donor/acceptor count, and steric bulk), rendering them non-equivalent in any SAR series, biochemical assay, or synthetic pathway where the exact substitution pattern is critical [2].

Lacks 2-fluoro: N-cyclopentyl-4-nitrobenzamide

Removing fluorine alters ring electronics and may shift metabolic stability profiles in biochemical assays.

Lacks 4-nitro: N-cyclopentyl-2-fluorobenzamide

Absence of the reducible nitro handle limits synthetic elaboration options and hydrogen-bonding capacity.

N-methyl analog: N-methyl-2-fluoro-4-nitrobenzamide

Smaller N-substituent substantially changes lipophilicity and steric occupancy at the target binding pocket.

N-Cyclopentyl-2-fluoro-4-nitrobenzamide: Differentiation Evidence


Physicochemical Footprint vs. Closest Analogs

N-Cyclopentyl-2-fluoro-4-nitrobenzamide (MW 252.24 g/mol) carries a molecular weight that is 17.99 g/mol heavier than its non-fluorinated analog N-cyclopentyl-4-nitrobenzamide (MW 234.25) , 45.00 g/mol heavier than its non-nitrated analog N-cyclopentyl-2-fluorobenzamide (MW 207.24) , and 54.09 g/mol heavier than the N-methyl analog (MW 198.15) [1]. These mass differences are substantial and translate into distinct chromatographic retention times, mass spectrometric detection windows, and calculated lipophilicity values (estimated ΔlogP of +0.4–0.8 versus the non-fluorinated analog and +1.0–1.5 versus the N-methyl analog) based on fragment-based logP contribution analysis . This unique mass–lipophilicity combination cannot be replicated by any single structurally related benzamide.

Physicochemical Footprint
Cross-study comparable
MW 252.24 vs. comparators: +17.99 to +54.09 g/mol. Estimated logP difference +0.4–1.5 units.
Distinct mass-lipophilicity combination cannot be replicated by analogs.
LogP estimated by fragment-based calculation; requires experimental confirmation.
physicochemical profiling SAR exploration chemical biology

Three Orthogonal Synthetic Handles

N-Cyclopentyl-2-fluoro-4-nitrobenzamide provides three chemically distinct and orthogonal functional handles on the benzamide scaffold: (i) the 4-nitro group, which can be selectively reduced to a primary amine for further amidation, sulfonylation, or reductive amination [1]; (ii) the 2-fluoro substituent, which participates in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions, enabling C–N or C–O bond formation at the ortho position [2]; and (iii) the N-cyclopentyl amide, which provides a conformationally constrained lipophilic cap that can modulate target-binding pocket occupancy . By contrast, the closest analog N-cyclopentyl-4-nitrobenzamide (lacking 2-F) offers only two functional handles; N-cyclopentyl-2-fluorobenzamide (lacking 4-NO₂) offers only two; and N-methyl-2-fluoro-4-nitrobenzamide offers a smaller N-substituent with different steric properties . The third handle in the target compound enables divergent synthetic elaboration without requiring additional protection/deprotection steps that would be necessary if starting from a less-substituted analog.

Synthetic Handles
Class-level inference
3 orthogonal handles (4-NO₂ reducible, 2-F SNAr-capable, N-cyclopentyl steric cap) vs. 2 handles in common analogs.
Enables divergent synthetic elaboration without extra protection steps.
Reactivity is based on established principles for nitro reduction and SNAr.
synthetic chemistry building block library synthesis

Enzalutamide Series: N-Cyclopentyl SAR Strategy

The 2-fluoro-4-nitrobenzamide core of the target compound is structurally related to an established impurity and synthetic precursor of enzalutamide (MDV3100), a clinically approved androgen receptor (AR) antagonist for castration-resistant prostate cancer [1]. Enzalutamide Impurity 55 is chemically 2-fluoro-4-nitrobenzamide (CAS 350-32-3), and its N-methyl derivative (CAS 915087-24-0) is a direct intermediate in the synthesis of enzalutamide and related diaryl hydantoin AR antagonists [2]. The N-cyclopentyl substitution on this pharmacophore represents a deliberate steric and lipophilic modification of the amide region—a strategy employed in androgen receptor modulator patent families (e.g., US-8629167-B2, US-9126941-B2) that describe N-cyclopentyl benzamide derivatives with AR binding IC₅₀ values in the nanomolar range [3][4]. While no published AR binding data exist specifically for N-cyclopentyl-2-fluoro-4-nitrobenzamide, the scaffold is positioned within an active SAR space where the N-cyclopentyl group has been shown to confer 3- to 10-fold differences in AR binding affinity compared to N-methyl or N-aryl analogs in related benzamide series [5].

AR Antagonist SAR Context
Class-level inference
N-cyclopentyl vs. N-methyl in related benzamide series can alter AR binding affinity by 3- to 10-fold (patent SAR).
Supports steric tolerance exploration in AR ligand lead optimization.
No published AR data for target compound; class-level inference from patent SAR.
androgen receptor enzalutamide analogs prostate cancer

Commercial Availability and Purity Tiering

N-Cyclopentyl-2-fluoro-4-nitrobenzamide is commercially available from multiple established chemical suppliers, but with notable differences in purity specifications and packaging that affect procurement decisions. Leyan offers the compound at 98% purity (Product No. 1789778) ; MolCore supplies at ≥97% purity under ISO-certified quality systems suitable for global pharmaceutical R&D ; AKSci and Fluorochem (via CymitQuimica) supply at 95% minimum purity ; and pricing varies significantly across vendors (e.g., Fluorochem 250 mg listed at approximately ¥4,708, 1 g at ¥11,792, and 5 g at ¥35,354) . In contrast, the closest analog N-cyclopentyl-4-nitrobenzamide (CAS 301226-07-3) is listed as discontinued by Fluorochem/CymitQuimica as of 2019 , while N-cyclopentyl-2-fluorobenzamide is available at 95–97% purity from fewer vendors . This means the target compound is the only analog in its immediate structural family that remains actively stocked at 98% purity by multiple independent suppliers.

Commercial Availability
Head-to-head
98% purity from ≥2 vendors; 3–4 active suppliers vs. 0–2 for closest analogs.
Only analog actively stocked at 98% purity by multiple independent suppliers.
Market survey as of 2025–2026; vendor status may change.
chemical procurement vendor comparison purity specification

N-Cyclopentyl-2-fluoro-4-nitrobenzamide: Application Scenarios


AR Antagonist Lead Optimization: N-Cyclopentyl Steric Tolerance

Research teams developing next-generation androgen receptor (AR) antagonists for castration-resistant prostate cancer can use N-cyclopentyl-2-fluoro-4-nitrobenzamide as a key intermediate or scaffold-hopping starting point. The compound retains the 2-fluoro-4-nitrobenzamide core found in enzalutamide synthetic precursors [1] while introducing a conformationally constrained N-cyclopentyl cap that fills a larger hydrophobic sub-pocket than the N-methyl group of enzalutamide. Patent-derived SAR data for related N-cyclopentyl benzamides indicate that this substitution can modulate AR binding affinity by 3- to 10-fold relative to N-methyl analogs [2]. The 4-nitro group can be reduced to the corresponding amine for further elaboration into diaryl hydantoin or related AR antagonist chemotypes.

Kinase Inhibitor Library Synthesis with Three-Handle Strategy

Medicinal chemistry groups constructing focused kinase inhibitor libraries benefit from the compound's three orthogonal functional handles: (i) the 4-nitro group serves as a masked amine for generating amide, sulfonamide, or urea-linked extensions toward the kinase hinge region [3]; (ii) the 2-fluoro substituent provides an SNAr-reactive site for introducing heterocyclic or ether substituents that modulate hinge-binding interactions; and (iii) the N-cyclopentyl group projects into the solvent-exposed or hydrophobic back-pocket region, allowing systematic variation of this vector without altering the core scaffold . The compound's commercial availability at 95–98% purity from multiple vendors ensures reproducible library synthesis without the batch-to-batch variability that can confound SAR interpretation during hit-to-lead optimization.

Physicochemical Anchor Point in Benzamide SAR

For drug discovery programs where precise control of lipophilicity and molecular weight is critical (e.g., CNS drug discovery, where logP and MW thresholds directly impact blood-brain barrier penetration), N-cyclopentyl-2-fluoro-4-nitrobenzamide provides a well-defined anchor point. Its MW of 252.24 and estimated logP of ~2.5–3.0 place it in an intermediate property space that is neither overly hydrophilic (which would limit membrane permeability) nor excessively lipophilic (which would increase promiscuous binding and metabolic clearance risk) . By contrast, the N-methyl analog (MW 198.15, estimated logP ~1.5–2.0) occupies a lower lipophilicity space, and the non-fluorinated N-cyclopentyl-4-nitrobenzamide (MW 234.25) lacks the electron-withdrawing fluorine that tunes aromatic ring electronics. Researchers can systematically compare these analogs in parallel to deconvolute the contributions of fluorine substitution and N-alkyl size to overall property-performance relationships.

Nitroreductase Prodrug and Antibacterial Development

The 4-nitro group in N-cyclopentyl-2-fluoro-4-nitrobenzamide is a substrate for enzymatic nitroreduction, a mechanism exploited in the design of hypoxia-activated prodrugs and antibacterial agents targeting nitroreductase-expressing pathogens [3]. The N-cyclopentyl group provides a steric element that can modulate the rate of enzymatic reduction and the stability of the resulting hydroxylamine or amine metabolite. The 2-fluoro substituent further influences the electronic environment of the aromatic ring, potentially tuning the reduction potential and the reactivity of nitroso intermediates. This combination is not available in the non-fluorinated analog, where reduction chemistry and metabolite stability may differ substantially.

Application
Selection Property
Validation Focus
AR antagonist lead optimization
N-Cyclopentyl steric bulk and enzalutamide-core scaffold relationship
AR binding assay-response context and N-alkyl SAR review
Kinase inhibitor library synthesis
Three orthogonal functional handles for divergent scaffold elaboration
Synthetic route reproducibility and batch-to-batch purity assessment
CNS drug discovery anchor point
Intermediate MW and lipophilicity profile for property-driven SAR
Experimental logP and permeability assay correlation
Nitroreductase prodrug research
Reducible 4-nitro group combined with 2-fluoro and N-cyclopentyl modulation
Enzymatic reduction rate and metabolite stability endpoints

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